Superior Antibacterial Efficacy of Potassium Cinnamate Against *E. coli* Compared to Common Food Preservatives
In a direct head-to-head study, potassium cinnamate demonstrated the highest antibacterial activity against *E. coli* when compared to three common food preservatives. At a concentration of 4 g/kg, the inhibition rate for potassium cinnamate was 85.09% ± 0.79%, significantly exceeding that of sodium dehydroacetate, sodium benzoate, and potassium sorbate [1].
| Evidence Dimension | Inhibition rate against *E. coli* (%) |
|---|---|
| Target Compound Data | 85.09% ± 0.79% |
| Comparator Or Baseline | Sodium dehydroacetate (78.03% ± 1.89%); Sodium benzoate (66.39% ± 2.51%); Potassium sorbate (58.2% ± 0.58%) |
| Quantified Difference | 7.06% higher than sodium dehydroacetate; 18.70% higher than sodium benzoate; 26.89% higher than potassium sorbate |
| Conditions | In vitro antibacterial assay; concentration: 4 g/kg; target organism: *Escherichia coli* |
Why This Matters
This data provides a direct, quantitative basis for selecting potassium cinnamate over conventional preservatives to achieve a higher level of bacterial control in products susceptible to *E. coli* contamination.
- [1] Xu, C., & Yu, C. (2022). Antibacterial Effect of Potassium Cinnamate and Other Three Preservatives on Escherichia coli. Farm Products Processing, 2022(9), 24-26. View Source
